molecular formula C18H14ClN3O4S2 B2711617 2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-phenylacetamide CAS No. 899357-60-9

2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-phenylacetamide

Cat. No.: B2711617
CAS No.: 899357-60-9
M. Wt: 435.9
InChI Key: OKBDSAURAGJKBQ-UHFFFAOYSA-N
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Description

2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-phenylacetamide is a complex organic compound with significant potential in various scientific fields. This compound features a pyrimidine ring substituted with a chlorophenylsulfonyl group, a thioether linkage, and a phenylacetamide moiety. Its unique structure allows it to participate in diverse chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-phenylacetamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the Chlorophenylsulfonyl Group: The chlorophenylsulfonyl group is introduced via sulfonylation, where the pyrimidine intermediate reacts with chlorophenylsulfonyl chloride in the presence of a base such as triethylamine.

    Thioether Formation: The thioether linkage is formed by reacting the sulfonylated pyrimidine with a thiol derivative, typically under basic conditions.

    Acetamide Formation: Finally, the phenylacetamide moiety is introduced through an acylation reaction, where the thioether intermediate reacts with phenylacetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. Key considerations include the availability of starting materials, reaction scalability, and purification processes to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group can undergo oxidation to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: The carbonyl group in the pyrimidine ring can be reduced to form the corresponding alcohol.

    Substitution: The chlorophenylsulfonyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for sulfoxide and sulfone formation.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reducing the carbonyl group.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its functional groups allow for further modifications, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit bioactivity, making them potential candidates for drug development. The presence of the pyrimidine ring is particularly noteworthy, as pyrimidine derivatives are common in many biologically active molecules.

Medicine

Potential medicinal applications include the development of new pharmaceuticals targeting specific enzymes or receptors. The compound’s structure suggests it could interact with biological targets in unique ways, offering therapeutic benefits.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals, agrochemicals, or materials with specific properties.

Mechanism of Action

The mechanism by which 2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-phenylacetamide exerts its effects depends on its interaction with molecular targets. The sulfonyl and thioether groups can form strong interactions with proteins, potentially inhibiting enzyme activity or modulating receptor function. The pyrimidine ring may also participate in hydrogen bonding and π-π interactions, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-((5-((4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-phenylacetamide: Similar structure but with a methyl group instead of chlorine.

    2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-phenylacetamide: Bromine substituent instead of chlorine.

    2-((5-((4-fluorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-phenylacetamide: Fluorine substituent instead of chlorine.

Uniqueness

The presence of the chlorophenylsulfonyl group in 2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-phenylacetamide imparts unique electronic and steric properties, influencing its reactivity and interaction with biological targets. This makes it distinct from its analogs with different substituents.

Properties

IUPAC Name

2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O4S2/c19-12-6-8-14(9-7-12)28(25,26)15-10-20-18(22-17(15)24)27-11-16(23)21-13-4-2-1-3-5-13/h1-10H,11H2,(H,21,23)(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKBDSAURAGJKBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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